molecular formula C5H10ClN5 B6284633 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride CAS No. 156113-71-2

1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride

Cat. No. B6284633
CAS RN: 156113-71-2
M. Wt: 175.6
InChI Key:
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Description

1-(Pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride, also known as PTTH, is a synthetic compound that has been used in scientific research for decades. It has a wide range of applications, from studies on enzymatic reaction pathways to drug design. PTTH is an important tool in the laboratory, as it can be used to synthesize a variety of compounds and study their biochemical and physiological effects.

Scientific Research Applications

1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride has a wide range of applications in scientific research. It has been used to study enzymatic reaction pathways and to design novel drugs. It has also been used to study the biochemical and physiological effects of various compounds. Additionally, 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride has been used in the synthesis of a variety of compounds, including peptides, nucleotides, and amino acids.

Mechanism of Action

1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride is a non-ionic compound and is thought to act as a proton donor, which means that it can donate protons to other molecules. This property allows 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride to interact with other molecules and modify their structure or activity. Additionally, 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride can also act as a hydrogen-bond acceptor, which allows it to interact with other molecules and form hydrogen bonds.
Biochemical and Physiological Effects
1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride has been shown to act as an anti-inflammatory and has been used to treat various inflammatory diseases. Additionally, 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride has been shown to have anti-tumor and anti-viral effects.

Advantages and Limitations for Lab Experiments

1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used to synthesize a variety of compounds. Additionally, it has a wide range of applications in scientific research. However, 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride also has some limitations. It is not very stable and can be degraded by light and heat. Additionally, it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride has a wide range of applications in scientific research, and there are a number of potential future directions for research. One potential direction is to study the effects of 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride on other enzymes and pathways, such as those involved in metabolic pathways. Additionally, 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride could be used to design novel drugs or to study the biochemical and physiological effects of various compounds. Additionally, 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride could be used to synthesize a variety of compounds, such as peptides, nucleotides, and amino acids. Finally, 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride could be used to study the effects of various environmental factors on the activity of enzymes and pathways.

Synthesis Methods

1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride can be synthesized through a variety of methods, including the reaction of pyrrolidine with 1,2,3,4-tetrazole. This method involves the reaction of pyrrolidine with 1,2,3,4-tetrazole in an aqueous solution, followed by the addition of hydrochloric acid to form 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride. The reaction is generally carried out at room temperature and is relatively simple and inexpensive to perform.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride involves the reaction of pyrrolidine with sodium azide followed by reduction of the resulting tetrazole with hydrogen gas in the presence of a palladium catalyst. The final product is obtained as a hydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "Sodium azide", "Hydrogen gas", "Palladium catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with sodium azide in anhydrous DMF at room temperature to form 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole.", "Step 2: The resulting tetrazole is then reduced with hydrogen gas in the presence of a palladium catalyst to form 1-(pyrrolidin-3-yl)tetrazole.", "Step 3: The final product, 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride, is obtained by treating 1-(pyrrolidin-3-yl)tetrazole with hydrochloric acid." ] }

CAS RN

156113-71-2

Product Name

1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride

Molecular Formula

C5H10ClN5

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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